Ethanol, 2-(propyldithio)-
CAS No.: 823235-29-6
Cat. No.: VC19048606
Molecular Formula: C5H12OS2
Molecular Weight: 152.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823235-29-6 |
|---|---|
| Molecular Formula | C5H12OS2 |
| Molecular Weight | 152.3 g/mol |
| IUPAC Name | 2-(propyldisulfanyl)ethanol |
| Standard InChI | InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3 |
| Standard InChI Key | ZTSSCLJQNYJWFP-UHFFFAOYSA-N |
| Canonical SMILES | CCCSSCCO |
Introduction
Key Findings
2-(Propylthio)ethanol (CAS 22812-90-4) is an organosulfur compound characterized by a propylthio group (–S–CH₂CH₂CH₃) attached to an ethanol backbone. This molecule exhibits moderate polarity due to its hydroxyl and thioether functional groups, enabling solubility in both aqueous and organic media. With a molecular weight of 120.21 g/mol and a density of 0.9855 g/cm³ at 20°C , it serves as a versatile intermediate in specialty chemical synthesis. Recent studies highlight its potential in pharmaceutical precursors and agrochemical formulations, though its industrial applications remain underexplored.
Chemical Identity and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-(propylsulfanyl)ethanol, though it is more commonly referenced as 2-(propylthio)ethanol . Alternative designations include:
Molecular Architecture
The molecular formula C₅H₁₂OS confirms the presence of five carbon atoms, twelve hydrogens, one oxygen, and one sulfur atom . Structural analysis reveals a linear arrangement: the hydroxyl group (–OH) occupies the terminal position of the ethanol chain, while the thioether group (–S–) bridges the second carbon and a propyl moiety . The molecule’s stereochemistry is unremarkable due to the absence of chiral centers.
Table 1: Molecular and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 120.21 g/mol | |
| Boiling point | 94–95°C (15 mmHg) | |
| Density (20°C) | 0.9855 g/cm³ | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Miscible in water, ethanol |
Synthesis and Production
Industrial Synthesis Routes
The primary synthetic pathway involves the nucleophilic substitution of alkyl halides with mercaptoethanol derivatives. A representative method includes:
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Alkylation of 2-mercaptoethanol: Reacting 2-mercaptoethanol with 1-bromopropane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
This exothermic reaction proceeds at 5–10°C to minimize side reactions .
Laboratory-Scale Preparation
Small-scale synthesis often employs ethanol as a solvent, with yields exceeding 80% after purification via fractional distillation . Critical parameters include strict temperature control and stoichiometric excess of the alkyl halide to drive the reaction to completion .
Physicochemical Properties
Thermal Stability
The compound’s boiling point of 94°C at 15 mmHg reflects its moderate volatility, typical of low-molecular-weight thioethers. Differential scanning calorimetry (DSC) data indicate decomposition onset at ~200°C, accompanied by sulfur dioxide emission .
Reactivity Profile
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Oxidation: The thioether group undergoes oxidation with hydrogen peroxide to form sulfoxides (R–SO–R') and sulfones (R–SO₂–R') .
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Esterification: The hydroxyl group reacts with acyl chlorides to produce esters, though this is less common due to competing sulfur-based side reactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
2-(Propylthio)ethanol serves as a precursor in antitubercular agents. For example, derivatives like 2-(hexylthio)-4,6-dimethylnicotinonitrile demonstrate inhibitory activity against Mycobacterium tuberculosis . The thioether moiety enhances membrane permeability, facilitating drug uptake .
Agrochemical Formulations
In pesticide synthesis, the compound’s sulfur atom acts as a leaving group in nucleophilic displacement reactions. Patent literature cites its use in herbicides targeting acetyl-CoA carboxylase .
Specialty Chemicals
The dual functionality (–OH and –S–) enables its use in:
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Surfactants: As a hydrophilic head group in nonionic detergents .
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Polymer modifiers: To introduce sulfur crosslinks in epoxy resins .
| Precaution | Recommendation |
|---|---|
| Personal protective gear | Nitrile gloves, goggles |
| Ventilation | Fume hood required |
| Storage | <15°C in amber glass |
| Spill management | Absorb with vermiculite |
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